molecular formula C13H13NS B2460236 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol CAS No. 917747-88-7

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol

Cat. No. B2460236
CAS RN: 917747-88-7
M. Wt: 215.31
InChI Key: INHNTFLRIHDZTL-UHFFFAOYSA-N
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Description

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is not fully understood. However, some studies suggest that it may act by inhibiting enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. It may also act by inhibiting bacterial growth and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol. One direction is to further investigate its mechanism of action and potential applications in medicinal chemistry, material science, and organic synthesis. Another direction is to explore its potential use as a drug delivery system or in the development of new materials with specific properties.
Conclusion
In conclusion, 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound that has been studied for its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. However, its mechanism of action is not fully understood, which may limit its potential applications. Further research is needed to explore its potential applications in medicinal chemistry, material science, and organic synthesis.

Synthesis Methods

The synthesis of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol involves the reaction of 3-methyl-2-nitrobenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is then reduced using sodium dithionite to yield 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol.

Scientific Research Applications

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been explored for its potential use as a corrosion inhibitor. In organic synthesis, it has been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

3-methyl-1,6,7,8-tetrahydrocyclopenta[g]quinoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)14-13(8)15/h5-7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHNTFLRIHDZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(CCC3)C=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol

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